5-bromospiro[2.4]heptane
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Overview
Description
5-Bromospiro[24]heptane is a spirocyclic compound featuring a bromine atom attached to a spiro[24]heptane framework This compound is of interest due to its unique structural properties, which include a cyclopropyl ring fused to a cyclopentyl ring, creating a rigid and strained molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromospiro[2.4]heptane typically involves the bromination of spiro[2.4]heptane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform. The bromination selectively occurs at the desired position due to the stability of the resulting radical intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromospiro[2.4]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups, leading to the formation of different functionalized spiro[2.4]heptane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form spiro[2.4]heptene.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Potassium hydroxide (KOH) in ethanol or tert-butyl alcohol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Functionalized spiro[2.4]heptane derivatives with various substituents replacing the bromine atom.
Elimination: Spiro[2.4]heptene.
Reduction: Spiro[2.4]heptane.
Scientific Research Applications
5-Bromospiro[2.4]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The rigid and strained structure of spiro[2.4]heptane derivatives makes them interesting candidates for drug design, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of materials with unique mechanical and chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-bromospiro[2.4]heptane and its derivatives largely depends on the specific application and the molecular targets involved. In general, the strained spirocyclic structure can interact with biological macromolecules, such as proteins and nucleic acids, in unique ways. This interaction can lead to inhibition or modulation of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane: The parent compound without the bromine atom.
Spiro[3.3]heptane: A similar spirocyclic compound with a pair of cyclobutane rings sharing one carbon.
Spiropentane: A smaller spirocyclic compound with two cyclopropane rings sharing one carbon.
Uniqueness
5-Bromospiro[2.4]heptane is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. The strained spirocyclic structure also imparts unique chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromospiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-6-1-2-7(5-6)3-4-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNXIHKXXLBEMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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